molecular formula C5H7BrN2O B6315986 (4-Bromo-1-methyl-1H-imidazol-2-yl)methanol CAS No. 445303-73-1

(4-Bromo-1-methyl-1H-imidazol-2-yl)methanol

Cat. No. B6315986
CAS RN: 445303-73-1
M. Wt: 191.03 g/mol
InChI Key: BNRPQHIWAUHACI-UHFFFAOYSA-N
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Description

“(4-Bromo-1-methyl-1H-imidazol-2-yl)methanol” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of “(4-Bromo-1-methyl-1H-imidazol-2-yl)methanol” derivatives involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The stable (1-methyl-1H-imidazol-2-yl) methanol system, R-C (OH) -C=N-CH=CH-NCH3, can be regarded as a masked form of the carbonyl group as well as a synthon of the group .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts . The stable (1-methyl-1H-imidazol-2-yl) methanol system, R-C (OH) -C=N-CH=CH-NCH3, can be regarded as a masked form of the carbonyl group as well as a synthon of the group .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Medicinal Chemistry

The imidazole ring is a prominent structure in medicinal chemistry due to its presence in many biologically active molecules . The compound can serve as a precursor for synthesizing various pharmacologically active agents. Its derivatives have shown a range of activities, including antibacterial, antitumor, and antiviral properties . For instance, it can be used to develop new antitubercular drugs, as demonstrated by Amini et al., who synthesized a related compound for activity against Mycobacterium tuberculosis .

Agriculture

In the agricultural sector, imidazole derivatives play a crucial role in developing new agrochemicals . The brominated imidazole moiety of (4-Bromo-1-methyl-1H-imidazol-2-yl)methanol could be utilized to create novel pesticides or fungicides, enhancing crop protection strategies.

Materials Science

Imidazole compounds are valuable in materials science for creating functional materials with specific properties . The subject compound could be involved in synthesizing polymers or coatings with unique characteristics, such as increased durability or chemical resistance.

Chemical Synthesis

As a building block in chemical synthesis, (4-Bromo-1-methyl-1H-imidazol-2-yl)methanol can be employed to construct complex molecules . Its bromine atom makes it a good candidate for further functionalization through nucleophilic substitution reactions, which are fundamental in organic synthesis.

Environmental Science

Imidazole derivatives can be used in environmental science for the remediation of pollutants . They may be incorporated into sensors or materials designed to capture and neutralize hazardous substances, contributing to cleaner and safer environments.

Biochemistry

In biochemistry, the imidazole ring is part of essential biomolecules like histidine and histamine . Derivatives of (4-Bromo-1-methyl-1H-imidazol-2-yl)methanol could be used to study enzyme mechanisms or as probes to understand biochemical pathways.

Future Directions

The future directions in the field of imidazole derivatives are promising. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

properties

IUPAC Name

(4-bromo-1-methylimidazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-8-2-4(6)7-5(8)3-9/h2,9H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRPQHIWAUHACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401277155
Record name 4-Bromo-1-methyl-1H-imidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

445303-73-1
Record name 4-Bromo-1-methyl-1H-imidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445303-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-methyl-1H-imidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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